4-Aminopyridine hydrochloride
Overview
Description
Furan-2(5H)-one, also known as 2(5H)-furanone, is a heterocyclic organic compound with a five-membered lactone ring structure. It is a versatile intermediate in organic synthesis and is found in various natural products and biologically active compounds. This compound is known for its diverse chemical reactivity and its presence in numerous pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
Target of Action
4-Aminopyridine hydrochloride, also known as pyridin-4-amine hydrochloride, primarily targets voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons . By targeting these channels, this compound can influence neural transmission .
Mode of Action
The compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . Consequently, this facilitates enhanced neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the propagation of action potentials in neurons . By inhibiting voltage-gated potassium channels, the compound disrupts the normal flow of potassium ions during the repolarization phase of the action potential . This disruption leads to a prolongation of the action potential, which in turn enhances the release of neurotransmitters and augments synaptic transmission .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a high bioavailability of 96% . The pharmacokinetics of 4-aminopyridine are complicated by an additional increase in plasma concentration during the elimination phase of the drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of neural transmission . By prolonging action potentials and increasing the release of neurotransmitters, the compound can augment synaptic transmission and potentially mitigate neurological disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in pH can affect the compound’s potency . At higher pH levels, more molecules of the compound exist in a non-ionized, lipid-soluble form, which can penetrate cell membranes more effectively . Once inside the cell, most of the molecules become protonated again, suggesting that the monocationic forms are the active species once they have reached their site of action .
Biochemical Analysis
Biochemical Properties
4-Aminopyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The mechanism of action entails the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through the inhibition of voltage-gated potassium channels, leading to the elongation of action potentials and increased release of neurotransmitters . This results in enhanced neuronal signaling .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been observed that formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been used to generate seizures in animal models for the evaluation of antiseizure agents . The specific effects observed in these studies, as well as any toxic or adverse effects at high doses, would depend on the specific dosage used.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could be influenced by various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2(5H)-one can be synthesized through several methods. One common approach involves the oxidation of furfural using hydrogen peroxide in the presence of catalytic amounts of chromium (VI) or molybdenum (VI) compounds . Another method includes the oxidation of furan using oxone as the sole oxidant and water as the solvent, making the process practical and industrially applicable .
Industrial Production Methods
Industrial production of furan-2(5H)-one often involves the catalytic oxidation of furfural, a biomass-derived compound. This process can be carried out using various catalysts, including metal chalcogenides like copper sulfide, zinc sulfide, and lead sulfide, which provide high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
Furan-2(5H)-one undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, forming various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone, and air oxygen are commonly used oxidants
Reduction: Metal catalysts such as palladium or nickel are often employed in reduction reactions.
Major Products Formed
5-Hydroxy-2(5H)-furanone: Formed through oxidation reactions.
γ-Butyrolactone: Produced via selective hydrodeoxygenation.
Scientific Research Applications
Furan-2(5H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Furan-2(5H)-one derivatives exhibit antifungal, antibacterial, and anti-inflammatory activities.
Industry: It is utilized in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Comparison with Similar Compounds
Furan-2(5H)-one can be compared with other similar compounds such as:
γ-Butyrolactone: Both compounds are lactones, but γ-butyrolactone is more commonly used as a solvent and reagent in organic synthesis.
5-Hydroxy-2(5H)-furanone: This compound is a hydroxylated derivative of furan-2(5H)-one and serves as an intermediate in various chemical reactions.
Furfural: A precursor to furan-2(5H)-one, furfural is derived from biomass and is used in the synthesis of various furan derivatives.
Furan-2(5H)-one stands out due to its versatility and wide range of applications in different fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
pyridin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFZWGRQXZYRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143115 | |
Record name | Pyridine, 4-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-40-3 | |
Record name | 4-Aminopyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-amino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinamine, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminopyridine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.